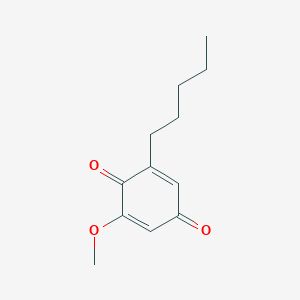

Primin

Description

This compound has been reported in Cophinforma mamane, Primula halleri, and other organisms with data available.

contact allergen found in the ornamental plant Primula obconica Hance

Properties

IUPAC Name |

2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWIMKWZMGJRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164734 | |

| Record name | Primin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-94-5 | |

| Record name | Primin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580KA9SG8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Natural Sources, and Biological Activities of Primin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered significant attention in the scientific community. Initially identified as the primary allergen responsible for contact dermatitis from Primula obconica, subsequent research has unveiled a broader spectrum of biological activities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its extraction and purification, and a summary of its diverse biological activities supported by quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Discovery and Natural Sources

This compound was first isolated and identified as the causative agent of "primrose dermatitis," a form of allergic contact dermatitis (ACD) experienced by individuals handling the ornamental plant Primula obconica (poison primrose). The irritant substance is located in the glandular hairs on the leaves, stems, and flowers of the plant. While P. obconica is the most well-known source, this compound has also been detected in other species of the Primula genus. The concentration of this compound in the plant can vary depending on factors such as season and growing conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| CAS Number | 15121-94-5 | |

| Appearance | Yellow oil or crystals | |

| IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione |

Experimental Protocols

Extraction of this compound from Primula obconica

A common method for the extraction of this compound from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a relatively small amount of solvent.

Materials:

-

Dried and powdered leaves of Primula obconica

-

Soxhlet extractor apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Cellulose thimble

-

Ethanol (95%)

-

Rotary evaporator

Protocol:

-

Place approximately 20 g of dried, powdered Primula obconica leaves into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of 95% ethanol and add a few boiling chips.

-

Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser to the top of the extractor.

-

Heat the ethanol to its boiling point using a heating mantle. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

-

Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask and concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Figure 1: Workflow for the extraction of this compound.

Purification of this compound by Column Chromatography

The crude extract obtained from the Soxhlet extraction can be further purified using silica gel column chromatography to isolate pure this compound.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Cotton wool

-

Hexane

-

Ethyl acetate

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp

Protocol:

-

Column Packing:

-

Securely plug the bottom of the glass column with a small piece of cotton wool.

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

-

Add a layer of sand on top of the silica gel to protect the stationary phase.

-

Equilibrate the column by running hexane through it until the silica gel is fully saturated.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). This is known as a gradient elution.

-

Collect the eluate in fractions using collection tubes.

-

-

Fraction Analysis:

-

Monitor the separation of compounds by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the separated spots under a UV lamp. This compound will appear as a distinct spot.

-

Combine the fractions that contain pure this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

Figure 2: Workflow for the purification of this compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections.

Allergenic Activity

This compound is a well-documented hapten, a small molecule that can elicit an immune response only when it binds to a larger carrier protein in the body. Upon skin contact, this compound penetrates the epidermis and covalently binds to skin proteins, forming a hapten-protein complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, initiating a cascade of events that leads to the sensitization of T-lymphocytes. Subsequent exposure to this compound triggers an inflammatory response mediated by these sensitized T-cells, resulting in the characteristic symptoms of allergic contact dermatitis, including redness, itching, and blistering.

Figure 3: this compound-induced allergic contact dermatitis.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. The IC₅₀ (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 5.8 | |

| HeLa | Cervical Adenocarcinoma | 7.2 | |

| Jurkat | T-cell Leukemia | 3.5 |

Experimental Protocol for MTT Assay (Cytotoxicity):

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Figure 4: Proposed mechanism of this compound's anticancer activity.

Antimicrobial Activity

This compound has been shown to possess broad-spectrum antimicrobial activity against a variety of bacteria and fungi. The lipophilic nature of this compound allows it to readily penetrate microbial cell membranes, where it is thought to interfere with cellular respiration and other vital metabolic processes. The minimum inhibitory concentration (MIC) values for this compound against selected microorganisms are listed in Table 3.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 1.56 | |

| Escherichia coli | Gram-negative bacteria | 6.25 | |

| Candida albicans | Fungus | 3.13 |

Experimental Protocol for Broth Microdilution Assay (MIC Determination):

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no this compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Figure 5: Proposed mechanism of this compound's antimicrobial activity.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the polyketide pathway, starting from acetate units. While the complete enzymatic pathway has not been fully elucidated, a proposed scheme involves the condensation of acetyl-CoA and malonyl-CoA to form a poly-β-keto chain. This chain then undergoes cyclization, aromatization, and subsequent modification reactions, including methylation and oxidation, to yield the final this compound molecule.

Figure 6: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a benzoquinone derived from Primula species, has transitioned from being primarily known as an allergen to a molecule of significant interest for its therapeutic potential. Its well-defined chemical structure and the availability of detailed protocols for its extraction and purification pave the way for further research into its diverse biological activities. The demonstrated anticancer and antimicrobial properties, supported by quantitative data, highlight its promise as a lead compound in drug discovery and development. The elucidation of its mechanisms of action, particularly its role as a hapten in allergic contact dermatitis and its pro-apoptotic and membrane-disrupting effects, provides a solid foundation for future investigations. Further studies are warranted to explore the full therapeutic window of this compound and its derivatives, with the ultimate goal of translating these preclinical findings into clinical applications.

Unveiling the Biological Landscape of 2-Methoxy-6-n-pentyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological origin, quantitative analysis, and biosynthetic pathway of 2-Methoxy-6-n-pentyl-p-benzoquinone, a naturally occurring compound of significant interest. Commonly known as primin, this molecule is a well-documented allergen and has demonstrated potential antimicrobial and antitumor properties. This document consolidates key data, details relevant experimental protocols, and visualizes complex biological and experimental processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Biological Origin

2-Methoxy-6-n-pentyl-p-benzoquinone is primarily of plant origin, predominantly found in the species Primula obconica, commonly known as the German primrose.[1][2][3][4] It is the main sensitizing agent responsible for the allergic contact dermatitis often associated with this plant.[5][6] The compound is localized in the glandular hairs present on the leaves and stems of the plant.[3][7][8]

In conjunction with this compound, its biogenetic precursor, miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene), is also present in significant quantities within the plant tissues.[1][9] While Primula obconica is the principal source, the presence of this compound has been investigated in other species of the Primulaceae family.[4] Notably, due to its allergenic properties, this compound-free cultivars of Primula obconica have been developed through selective breeding.[4][10]

Quantitative Data

The concentration of 2-Methoxy-6-n-pentyl-p-benzoquinone in Primula obconica can vary depending on the specific plant part and environmental conditions. The following table summarizes available quantitative data.

| Plant Material | Compound | Concentration (µg/g fresh plant material) | Emission Rate (ng/g fresh plant material/h) | Analytical Method | Reference |

| Leaves/Stems | This compound | 262 | 65.3 (from unchopped material) | GC, GC-MS | [1] |

| Flowers | This compound | 531 | 18.8 (from unchopped material) | GC, GC-MS | [1] |

| Intact Plant | This compound | - | 6.2 | Dynamic Headspace, GC-MS | [1] |

| Leaves/Stems | Miconidin | 92 | < 0.4 (from unchopped material) | GC, GC-MS | [1] |

| Flowers | Miconidin | 194 | < 0.4 (from unchopped material) | GC, GC-MS | [1] |

| Intact Plant | Miconidin | - | < 0.4 | Dynamic Headspace, GC-MS | [1] |

Experimental Protocols

Extraction and Isolation of 2-Methoxy-6-n-pentyl-p-benzoquinone from Primula obconica

This protocol describes a general method for the extraction and isolation of this compound from fresh plant material.

Materials:

-

Fresh leaves, stems, and flowers of Primula obconica

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Homogenize fresh plant material (e.g., 100 g) in a blender with dichloromethane (300 mL).

-

Filter the homogenate through cheesecloth to remove solid plant debris.

-

Dry the resulting dichloromethane extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization of the quinone.

-

Combine fractions containing the pure compound and evaporate the solvent to yield 2-Methoxy-6-n-pentyl-p-benzoquinone as a yellow crystalline solid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of the isolated and purified 2-Methoxy-6-n-pentyl-p-benzoquinone of known concentration in dichloromethane.

-

Create a series of standard solutions by serial dilution of the stock solution to generate a calibration curve.

-

Prepare the plant extract as described in the extraction protocol and dilute to a suitable concentration.

-

Inject 1 µL of each standard and sample into the GC-MS system.

Quantification:

-

Identify the peak corresponding to 2-Methoxy-6-n-pentyl-p-benzoquinone based on its retention time and mass spectrum.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the plant extract by interpolating its peak area on the calibration curve.

In Vitro Antitumor Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of 2-Methoxy-6-n-pentyl-p-benzoquinone on cancer cell lines using the MTT assay.[9][11]

Materials:

-

Cancer cell line (e.g., Sarcoma 180, Ehrlich carcinoma)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

2-Methoxy-6-n-pentyl-p-benzoquinone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of 2-Methoxy-6-n-pentyl-p-benzoquinone in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Workflows

Proposed Biosynthetic Pathway of 2-Methoxy-6-n-pentyl-p-benzoquinone

The biosynthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone in Primula obconica is believed to follow a polyketide synthase (PKS) pathway, similar to other plant benzoquinones.[2] The pathway likely starts with an acyl-CoA starter unit and involves subsequent condensation with malonyl-CoA units, followed by cyclization, methylation, and hydroxylation steps.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of 2-Methoxy-6-n-pentyl-p-benzoquinone from Primula obconica.

Workflow for In Vitro Antitumor Activity Screening

This diagram outlines the key steps involved in assessing the cytotoxic effects of 2-Methoxy-6-n-pentyl-p-benzoquinone on cancer cells.

Conclusion

2-Methoxy-6-n-pentyl-p-benzoquinone, originating from Primula obconica, remains a compound of significant scientific interest due to its dual nature as a potent allergen and a potential therapeutic agent. This technical guide has provided a consolidated resource for researchers by presenting quantitative data, detailing essential experimental protocols for its extraction, analysis, and bioactivity assessment, and visualizing the underlying biosynthetic and experimental workflows. Further research into its precise mechanism of action and the development of this compound-free cultivars will continue to be important areas of investigation. The methodologies and data presented herein are intended to facilitate and guide future studies into the multifaceted biological roles of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Direct emission of the allergen this compound from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gpnmag.com [gpnmag.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour activity of the this compound (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wt.ballhort.com [wt.ballhort.com]

- 8. scite.ai [scite.ai]

- 9. protocols.io [protocols.io]

- 10. espritlaita.com [espritlaita.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

A Technical Guide to the Active Compounds in Primula obconica Extract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently identified active compounds in Primula obconica extract, with a focus on their chemical properties, biological activities, and the methodologies used for their analysis. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Active Compounds in Primula obconica

Primula obconica is a plant known for its distinct phytochemical profile. The most extensively studied active compounds in this species are primarily recognized for their allergenic properties. However, research into other potential therapeutic compounds is ongoing, with some regional variations of the plant showing different chemical compositions.

The primary allergenic compounds identified in Primula obconica are:

-

Primin (2-methoxy-6-pentyl-1,4-benzoquinone): A benzoquinone that is the main cause of contact dermatitis from this plant.[1]

-

Miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene): The hydroquinone precursor to this compound, which can also elicit an allergic reaction.[2][3] It is believed that miconidin may convert to the more allergenic this compound within the skin.[3]

Interestingly, a study on a native Chinese variety of Primula obconica found it to be free of this compound and miconidin. Instead, the major volatile compounds identified were:

-

Methyl 2,4-dihydroxy-6-methyl benzoate

-

Methyl 2,6-dihydroxy-4-methyl benzoate[4]

This suggests that the "active compound" profile of P. obconica can vary significantly based on its origin and cultivar.

Quantitative Analysis of Active Compounds

The concentration of the allergenic compounds this compound and miconidin has been quantified in various parts of the Primula obconica plant. This data is crucial for understanding the allergenic potential and for the development of this compound-free cultivars.

| Compound | Plant Part | Concentration (µg/g fresh plant material) | Reference |

| This compound | Leaves/Stems | 262 | [5] |

| Flowers (including pedicel and calyx) | 531 | [5] | |

| Miconidin | Leaves/Stems | 92 | [5] |

| Flowers (including pedicel and calyx) | 194 | [5] |

Biological Activities and Mechanisms of Action

The biological activity of compounds from the Primula genus is a growing area of research. While studies on Primula obconica have predominantly focused on its allergenic effects, research on other Primula species suggests potential therapeutic activities, such as cytotoxic and anti-inflammatory effects.

Allergenic Activity

This compound is a well-documented allergen that causes allergic contact dermatitis.[1] The mechanism is believed to involve the haptenation of skin proteins by this compound, which then elicits an immune response. Miconidin and its methyl ether have also been shown to be allergenic, possibly through their conversion to this compound.[3]

Cytotoxic and Apoptotic Effects in the Primula Genus

While specific studies on the cytotoxic effects of Primula obconica extract are limited, extracts from other Primula species have demonstrated promising anti-cancer properties. For instance, Primula vulgaris extract has been shown to induce cell cycle arrest and apoptosis in human cervix cancer cells (HeLa).[6] Similarly, extracts from Primula auriculata have been found to exert cytotoxic and apoptotic effects against human colon adenocarcinoma cells (HT-29).[7] These effects are often attributed to the presence of phenolic compounds and flavonoids.[8]

The induction of apoptosis is a key mechanism for the anti-cancer activity of many natural products. This process is tightly regulated by a complex network of signaling pathways. A general representation of a signaling pathway leading to apoptosis that could be investigated for active compounds in the Primula genus is provided below.

A generalized signaling pathway for bioactive compound-induced apoptosis.

Experimental Protocols

Extraction of Active Compounds

A common method for the extraction of this compound and miconidin from Primula obconica involves the use of organic solvents.

Protocol: Dynamic Headspace Technique for Volatile Compounds

-

Plant Material: Fresh, unchopped leaves, stems, and flowers of Primula obconica are used.

-

Collection: The plant material is placed in a glass chamber, and purified air is passed through it.

-

Trapping: The volatile compounds released from the plant are trapped on an adsorbent material, such as Tenax TA.

-

Elution: The trapped compounds are then eluted from the adsorbent using a suitable solvent (e.g., hexane).

-

Analysis: The resulting solution is concentrated and analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Workflow for the extraction and analysis of volatile compounds from Primula obconica.

Identification and Quantification

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: A small volume of the extract is injected into the GC.

-

Separation: The compounds are separated based on their volatility and interaction with the GC column (e.g., a DB-5 column).

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram, often using an internal or external standard for calibration.[4]

Biological Activity Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa) and a normal cell line (e.g., fibroblasts) are cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of the Primula extract for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[6]

Logical Relationships of Active Compounds

The relationship between the plant, its compounds, and their biological effects can be visualized as follows:

Relationship between Primula obconica, its active compounds, and their biological effects.

Conclusion and Future Directions

The current body of research on Primula obconica has primarily focused on the allergenic compounds this compound and miconidin. While quantitative data and analytical methods for these compounds are established, there is a significant opportunity for further investigation into the potential therapeutic activities of P. obconica extracts, particularly from this compound-free cultivars. Future research should aim to:

-

Isolate and identify non-allergenic bioactive compounds from various P. obconica cultivars.

-

Conduct comprehensive in vitro and in vivo studies to evaluate the therapeutic potential of these compounds, for example, in the areas of oncology and inflammation.

-

Elucidate the specific signaling pathways modulated by P. obconica extracts and their isolated compounds.

By expanding the scope of research beyond its allergenic properties, Primula obconica may yet prove to be a valuable source of novel therapeutic agents.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. 2-methoxy-6-pentyl-1,4-dihydroxybenzene (miconidin) from Primula obconica: a possible allergen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miconidin and miconidin methyl ether from Primula obconica Hance: new allergens in an old sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Direct emission of the allergen this compound from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primula auriculata Extracts Exert Cytotoxic and Apoptotic Effects against HT-29 Human Colon Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Primin in Primula obconica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a specialized metabolite produced by plants of the Primula genus, most notably Primula obconica. It is well-known for its role as a contact allergen, causing dermatitis in sensitized individuals. However, this compound and its derivatives also exhibit a range of biological activities, including antimicrobial and cytotoxic properties, which makes their biosynthetic pathway a subject of significant interest for biochemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, key intermediates, and relevant quantitative data. It also includes conceptual experimental protocols for the elucidation of this pathway and visual diagrams to facilitate a deeper understanding of the molecular processes.

Introduction

This compound is a member of the benzoquinone class of natural products, characterized by a six-membered aromatic ring with two ketone groups. Its biosynthesis is believed to follow a polyketide pathway, a common route for the production of a diverse array of plant secondary metabolites. The immediate precursor to this compound is its hydroquinone form, miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene)[1][2][3][4]. The elucidation of the complete biosynthetic pathway from primary metabolites to this compound is crucial for understanding its regulation and for enabling its biotechnological production.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, starting from a fatty acyl-CoA precursor and involving a type III polyketide synthase (PKS), followed by tailoring enzymes that modify the polyketide backbone. The proposed pathway, based on studies of a putative PKS from P. obconica and analogous pathways in other plants, is as follows[1][5]:

-

Initiation: The pathway is initiated with a C6 fatty acyl-CoA starter unit, likely hexanoyl-CoA, which provides the pentyl side chain of this compound.

-

Polyketide Synthesis: A type III polyketide synthase, such as the identified putative PoPKS from P. obconica, catalyzes the iterative condensation of the hexanoyl-CoA starter unit with three molecules of malonyl-CoA[5]. This is followed by an intramolecular C2-C7 aldol condensation to form a poly-β-keto intermediate.

-

Cyclization and Aromatization: The poly-β-keto intermediate undergoes cyclization and aromatization to form olivetolic acid.

-

Decarboxylation: Olivetolic acid is then decarboxylated to yield 5-pentylresorcinol (olivetol).

-

Hydroxylation: The resorcinol ring is hydroxylated at the C2 position, likely by a cytochrome P450 monooxygenase, to produce a trihydroxybenzene derivative.

-

O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of one of the hydroxyl groups to form a methoxy group, yielding the hydroquinone miconidin.

-

Oxidation: Finally, miconidin is oxidized to the benzoquinone this compound. This step may be enzyme-catalyzed, potentially by a peroxidase or a laccase, or it could occur non-enzymatically[4].

Visualization of the Proposed this compound Biosynthesis Pathway

Quantitative Data

Quantitative analysis of this compound and its precursor miconidin has been performed on different tissues of Primula obconica. The concentrations of these compounds can vary depending on the plant part and environmental conditions[6].

| Compound | Plant Part | Concentration (µg/g fresh plant material)[1][3] |

| This compound | Leaves/Stems | 262 |

| Flowers | 531 | |

| Miconidin | Leaves/Stems | 92 |

| Flowers | 194 |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of a Type III Polyketide Synthase (PoPKS)

Objective: To isolate the gene encoding the PKS responsible for the synthesis of the polyketide backbone of this compound and to characterize the function of the recombinant enzyme.

Experimental Workflow:

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of P. obconica using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

PCR Amplification: Degenerate primers are designed based on conserved regions of known plant type III PKSs. These primers are used to amplify a fragment of the putative PoPKS gene from the cDNA. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Cloning and Heterologous Expression: The full-length PoPKS cDNA is cloned into an E. coli expression vector (e.g., pET vector). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Purification: The recombinant PoPKS is overexpressed by induction with IPTG. The bacterial cells are harvested and lysed, and the His-tagged PoPKS protein is purified using nickel-affinity chromatography.

-

In Vitro Enzyme Assay: The activity of the purified PoPKS is assayed in a reaction mixture containing the purified enzyme, hexanoyl-CoA, and [14C]-malonyl-CoA in a suitable buffer. The reaction is incubated and then stopped by acidification.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. The structure of the product is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification and Characterization of Tailoring Enzymes (O-Methyltransferase and P450 Monooxygenase)

Objective: To identify the genes encoding the OMT and P450 monooxygenase involved in the conversion of the resorcinol intermediate to miconidin and to characterize their enzymatic activities.

Experimental Workflow:

Methodology:

-

Transcriptome Analysis: Transcriptome sequencing of P. obconica tissues actively producing this compound is performed.

-

Candidate Gene Selection: Candidate genes for OMTs and P450 monooxygenases are identified from the transcriptome data based on sequence homology to known enzymes. Genes that show co-expression with the previously identified PoPKS are prioritized.

-

Gene Synthesis and Cloning: The candidate genes are synthesized and cloned into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.

-

Heterologous Expression: The candidate OMTs are expressed in E. coli, and the recombinant proteins are purified. The candidate P450s are expressed in yeast, and microsomes containing the recombinant enzymes are isolated.

-

In Vitro Enzyme Assays:

-

P450 Assay: The microsomal fraction containing the P450 is incubated with 5-pentylresorcinol and NADPH.

-

OMT Assay: The purified OMT is incubated with the product of the P450 reaction, 5-pentylresorcinol, and S-adenosyl-L-methionine (SAM).

-

-

Product Analysis: The reaction products are analyzed by HPLC and LC-MS to identify the formation of the hydroxylated intermediate and miconidin, respectively.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, including transcriptional control of the biosynthetic genes and the influence of environmental factors. The concentration of this compound has been observed to be influenced by light, temperature, and soil conditions[6]. Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the this compound biosynthetic genes in response to these environmental cues.

Conclusion

The biosynthesis of this compound in Primula obconica is a complex process that is beginning to be unraveled. The proposed pathway, initiated by a type III polyketide synthase and followed by a series of tailoring reactions, provides a solid framework for further investigation. The identification and characterization of all the enzymes in the pathway will not only provide fundamental insights into plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and its derivatives for various applications. The experimental approaches outlined in this guide provide a roadmap for future research in this area.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Systems and synthetic biology for plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of hydroquinone by both cellular and extracellular grapevine peroxidase fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 6. wenglab.net [wenglab.net]

An In-depth Technical Guide on the Chemical Structure and Properties of Primin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in the glandular hairs of plants from the Primula genus, most notably Primula obconica. Historically known as a potent contact allergen responsible for "primrose dermatitis," recent scientific investigations have unveiled its significant potential as a therapeutic agent. This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its synthesis, isolation, and biological evaluation, as well as an analysis of its mechanism of action through various signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a member of the 1,4-benzoquinone class of compounds, characterized by a methoxy group at the 2-position and a pentyl group at the 6-position of the cyclohexa-2,5-diene-1,4-dione ring.

| Identifier | Value |

| IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione[1] |

| CAS Number | 15121-94-5[1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃[4][5][6] |

| Molecular Weight | 208.25 g/mol [4][5][6] |

| Canonical SMILES | CCCCCC1=CC(=O)C=C(C1=O)OC[2][6] |

| InChI Key | WLWIMKWZMGJRBS-UHFFFAOYSA-N[4][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological interactions.

| Property | Value | Reference |

| Melting Point | 77-79 °C | [5] |

| Boiling Point | 163 °C at 3 Torr | [5] |

| Appearance | Solid | [3] |

| Solubility | Soluble in acetonitrile, ethanol, ethyl acetate, and methanol.[3] Very slightly soluble in water (0.44 g/L at 25 °C).[7] | [3][7] |

| Storage | Store at -20°C for long-term (months) or at 4°C for short-term.[8][9] | [8][9] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic methods. The following tables summarize the key spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 0.89 | t | 6.8 | 3H | -CH₃ | |

| 1.25-1.35 | m | 4H | -CH₂-CH₂-CH₃ | ||

| 1.45-1.55 | m | 2H | -CH₂-CH₂-Ar | ||

| 2.45 | t | 7.5 | 2H | -CH₂-Ar | |

| 3.80 | s | 3H | -OCH₃ | ||

| 5.85 | s | 1H | =CH-CO- | ||

| 6.50 | s | 1H | =CH-C(O)- |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| 14.0 | -CH₃ | |

| 22.4 | -CH₂-CH₃ | |

| 27.8 | -CH₂-CH₂-Ar | |

| 31.5 | -CH₂-CH₂-CH₂-Ar | |

| 31.8 | -CH₂-Ar | |

| 56.2 | -OCH₃ | |

| 107.8 | =CH-CO- | |

| 134.8 | =C(CCCCC)- | |

| 148.5 | =C-OCH₃ | |

| 158.8 | C=O | |

| 182.1 | C=O | |

| 187.6 | C=O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2955, 2928, 2857 | C-H stretching (alkyl) |

| 1695 | C=O stretching (quinone) |

| 1658 | C=C stretching (quinone ring) |

| 1605 | C=C stretching (quinone ring) |

| 1205 | C-O stretching (methoxy) |

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| ESI-MS | 209.1172 | [M+H]⁺ |

Biological Activities and Quantitative Data

This compound demonstrates a remarkable range of biological activities, which are summarized below with available quantitative data.

Antitumor Activity

This compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 1.56 ± 0.11 | [10] |

| Jurkat | T-cell Leukemia | Data not available | |

| MM.1S | Multiple Myeloma | Data not available | |

| A549 | Lung Carcinoma | 3.08 ± 0.19 | [10] |

| MCF-7 | Breast Adenocarcinoma | 10.5 ± 0.8 | |

| HeLa | Cervical Cancer | Data not available |

Antimicrobial and Antifungal Activity

This compound shows inhibitory activity against a range of pathogenic microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 8.94 (IC₅₀) | [3] |

| Escherichia coli | Gram-negative bacterium | >100 | |

| Candida albicans | Fungus | 12.5 |

Antiprotozoal Activity

This compound is potent against several protozoan parasites.

| Parasite | Disease | IC₅₀ (µM) | Reference |

| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 0.144 | [11] |

| Leishmania donovani | Leishmaniasis | 0.711 | [11] |

| Trypanosoma cruzi | Chagas Disease | Moderate activity | [11] |

| Plasmodium falciparum | Malaria | Moderate activity | [11] |

Anti-inflammatory Activity

This compound selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).

| Enzyme | IC₅₀ (µM) | Reference |

| COX-1 | 5.14 | [3] |

| COX-2 | 0.09 | [3] |

Mechanism of Action and Signaling Pathways

This compound's biological effects are mediated through its interaction with several key cellular signaling pathways, primarily leading to apoptosis in cancer cells.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. This involves the modulation of key regulatory proteins.

References

- 1. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Are Primary and Secondary Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. A mass spectrometry primer for mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. PRIMe | Home [prime.psc.riken.jp]

- 7. youtube.com [youtube.com]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. comp.nus.edu.sg [comp.nus.edu.sg]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Primin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone found in the glandular hairs of plants such as Primula obconica and Eugenia hiemalis.[1][2] This small molecule has garnered scientific interest due to its diverse biological activities, including antimicrobial, antiprotozoal, and notably, cytotoxic effects against various cancer cell lines.[1][3][4] It is also a well-documented allergen responsible for contact dermatitis. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, with a focus on its cytotoxic and apoptotic effects on cancer cells. The information is compiled from available scientific literature and is intended for researchers and professionals in drug development.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against several hematological cancer cell lines in a concentration- and time-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the K562 (chronic myelogenous leukemia), Jurkat (acute T-cell leukemia), and MM.1S (multiple myeloma) cell lines at various time points.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the IC50 values of this compound against different hematological cancer cell lines after 24, 48, and 72 hours of treatment.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| K562 | 24 | 2.85 |

| 48 | 1.98 | |

| 72 | 1.45 | |

| Jurkat | 24 | 3.25 |

| 48 | 2.15 | |

| 72 | 1.87 | |

| MM.1S | 24 | 4.12 |

| 48 | 3.54 | |

| 72 | 2.89 |

Data compiled from studies on the cytotoxic effects of this compound.[4]

Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that the primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. Evidence suggests that this compound activates both the intrinsic and extrinsic apoptotic pathways.[4]

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular signals and revolves around the mitochondria. This compound has been shown to modulate the expression of key proteins in the Bcl-2 family, which are central regulators of this pathway. Specifically, treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.

Caption: this compound's effect on the intrinsic apoptosis pathway.

Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by extracellular ligands binding to death receptors on the cell surface. Studies have shown that this compound treatment increases the expression of the Fas receptor (FasR), a key death receptor.[4] The upregulation of FasR likely sensitizes the cancer cells to apoptosis. Binding of the Fas ligand (FasL) to FasR initiates a signaling cascade that leads to the activation of caspase-8 and subsequently the executioner caspases, culminating in apoptosis.

Caption: this compound-induced upregulation of FasR in the extrinsic pathway.

Role in Allergic Contact Dermatitis

This compound is a well-known hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. It is a primary cause of allergic contact dermatitis (ACD) in individuals exposed to Primula plants. The mechanism of ACD involves the activation of the innate immune system. Haptens like this compound can activate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway in skin cells, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells, resulting in the characteristic skin inflammation.[5][6][7]

Caption: Postulated role of NF-κB in this compound-induced contact dermatitis.

Other Potential Mechanisms (Areas for Further Research)

Reactive Oxygen Species (ROS) Generation

Quinones are a class of compounds known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS).[8][9] Elevated levels of ROS can induce oxidative stress and trigger apoptosis in cancer cells. While one study on this compound analogues suggested that its antiprotozoal activity is not ROS-dependent, the role of ROS in this compound-induced apoptosis in cancer cells remains an important area for further investigation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting cell survival and proliferation.[3][10][11] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy. Whether this compound exerts any of its anticancer effects through the modulation of the STAT3 pathway is currently unknown and warrants further study.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the preliminary investigation of a compound's cytotoxic and apoptotic mechanism of action, based on the studies of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed hematological cancer cells (e.g., K562, Jurkat, MM.1S) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation to allow cell adherence (for adherent cells) or stabilization, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caption: Workflow for Annexin V and PI apoptosis assay.

Conclusion

Preliminary studies on the mechanism of action of this compound reveal its potential as a cytotoxic agent that induces apoptosis in hematological cancer cells through both the intrinsic and extrinsic pathways. Its known role in allergic contact dermatitis also provides insights into its interaction with inflammatory signaling pathways. Further research is warranted to fully elucidate the detailed signaling cascades, particularly the potential involvement of ROS generation and the STAT3 pathway in its anticancer effects. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for scientists and researchers in the continued investigation and potential development of this compound and its analogues as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Persistent activation of STAT3 by PIM2-driven positive feedback loop for epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The functional role of peroxiredoxin 3 in reactive oxygen species, apoptosis, and chemoresistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stat3 Phosphorylation Mediates Resistance of Primary Human T Cells to Regulatory T Cell Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactive Oxygen Species and Mitochondrial Sensitivity to Oxidative Stress Determine Induction of Cancer Cell Death by p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Primin: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Bioactive Benzoquinone from Primula obconica

Abstract

Primin (2-methoxy-6-pentyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the glandular hairs of Primula obconica, has long been recognized for its potent contact-sensitizing properties. However, emerging research has illuminated its significant antimicrobial activities, positioning it as a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, consolidating available quantitative data, detailing experimental methodologies for its assessment, and exploring its putative mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogues.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial drugs, and plant-derived compounds continue to offer promising avenues for discovery. This compound, a lipophilic benzoquinone, has demonstrated a spectrum of biological activities, including antifungal and antibacterial effects. This guide synthesizes the current state of knowledge on the antimicrobial properties of this compound to facilitate further research and development in this area.

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound has been evaluated against a variety of microorganisms, with notable efficacy against certain Gram-positive bacteria and fungi. The available quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), are summarized below. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of clinically relevant pathogens is still limited in the published literature.

Quantitative Antimicrobial Data

The following tables summarize the reported inhibitory concentrations of this compound against various microorganisms.

Table 1: Antibacterial Activity of this compound

| Organism | Strain | Method | Inhibitory Concentration (µg/mL) | Reference |

| Staphylococcus aureus | - | Not Specified | IC50: 15.6 | [1] |

Table 2: Antifungal Activity of this compound

| Organism | Strain | Method | Inhibitory Concentration (µg/mL) | Reference |

| Candida krusei | - | Not Specified | IC50: 62.5 | [1] |

Table 3: Antiprotozoal Activity of this compound

| Organism | Strain | Method | Inhibitory Concentration (µM) | Reference |

| Leishmania sp. | - | Not Specified | IC50: 1.25 | [1] |

Note: The specific strains and detailed methodologies for the IC50 determinations were not fully detailed in the cited source. Further research is required to establish standardized MIC values.

Extracts from Primula species, which contain this compound, have also demonstrated broad inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound's spectrum of activity may be wider than currently documented with specific MIC values[2].

Mechanism of Action

The precise molecular mechanisms underlying this compound's antimicrobial activity are not yet fully elucidated. However, based on the known reactivity of benzoquinones and related natural products, several putative mechanisms can be proposed.

Disruption of Cellular Respiration and Oxidative Stress

Quinones are known to interfere with cellular respiration by accepting electrons from the electron transport chain, thereby disrupting the proton motive force and ATP synthesis. This can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components such as DNA, proteins, and lipids.

Inhibition of Enzymatic Activity

The electrophilic nature of the benzoquinone ring allows this compound to react with nucleophilic groups present in amino acid residues of proteins, such as the sulfhydryl group of cysteine. This covalent modification can lead to the inactivation of essential enzymes involved in various metabolic pathways.

Interference with Cell Wall and Membrane Integrity

Some studies on plant-derived antimicrobials suggest that they can disrupt the integrity of the bacterial cell wall or cytoplasmic membrane, leading to leakage of intracellular contents and cell death[3]. While not specifically demonstrated for this compound, this remains a plausible mechanism.

Putative Signaling Pathway Interference

While specific signaling pathways affected by this compound in microorganisms have not been identified, a hypothetical model can be proposed based on its potential to induce oxidative stress and inhibit key enzymes. This could trigger stress response pathways and ultimately lead to programmed cell death.

Caption: Hypothetical mechanism of this compound's antimicrobial action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial activity. The following sections outline detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility and can be used as a preliminary screening tool.

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for antimicrobial susceptibility testing by disk diffusion.

Detailed Protocol:

-

Preparation of Agar Plates: Prepare and pour Mueller-Hinton agar into sterile Petri dishes to a uniform depth.

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

-

Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

-

Application of Disks:

-

Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

-

Apply a known volume and concentration of the this compound solution onto each disk.

-

Include a control disk with the solvent alone.

-

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. However, significant research is still required to fully characterize its potential. Key areas for future investigation include:

-

Comprehensive MIC/MBC determination: Establishing a broad-spectrum antimicrobial profile against a panel of clinically relevant and drug-resistant pathogens.

-

Elucidation of the mechanism of action: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify the specific cellular targets and signaling pathways affected by this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogues to optimize antimicrobial potency and reduce potential toxicity.

-

In vivo efficacy and toxicity studies: Assessing the therapeutic potential of this compound in animal models of infection and evaluating its safety profile.

References

Primin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered scientific interest for its diverse biological activities. Isolated from plants such as Primula obconica and Eugenia hiemalis, this compound has demonstrated significant potential as a therapeutic agent, exhibiting antimicrobial, antiprotozoal, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its quantitative biological data, experimental methodologies, and known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The therapeutic potential of a compound is critically assessed through its potency and selectivity. The following tables summarize the available quantitative data on the biological activity of this compound against various cell lines and pathogens.

Table 1: In Vitro Anticancer and Cytotoxic Activity of this compound

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| K562 | Human Chronic Myelogenous Leukemia | MTT | 24 | < 5 | [1] |

| Jurkat | Human Acute T-cell Leukemia | MTT | 24 | < 5 | [1] |

| MM.1S | Human Multiple Myeloma | MTT | 24 | < 5 | [1] |

| Mammalian L6 cells | Rat Skeletal Myoblasts | Resazurin Assay | 72 | 15.4 | [2] |

Table 2: In Vitro Antiprotozoal and Antimycobacterial Activity of this compound

| Organism | Disease | Assay | IC50 (µM) | Reference |

| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | Resazurin-based Assay | 0.144 | [2] |

| Leishmania donovani | Visceral Leishmaniasis | Resazurin-based Assay | 0.711 | [2] |

| Trypanosoma cruzi | Chagas Disease | Resazurin-based Assay | > 21.6 | [2] |

| Plasmodium falciparum | Malaria | [3H]-hypoxanthine incorporation | > 21.6 | [2] |

| Mycobacterium tuberculosis | Tuberculosis | Resazurin Microtiter Assay | > 21.6 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols that have been employed to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity and Anticancer Assays

a) MTT Assay for Hematological Cancer Cell Lines [1][3][4]

-

Cell Culture: K562, Jurkat, and MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Reagent: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals formed are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

b) Ethidium Bromide/Acridine Orange Staining for Apoptosis Visualization [1]

-

Cell Preparation: Treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).

-

Staining: A mixture of ethidium bromide and acridine orange is added to the cell suspension.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin.

c) Annexin V-FITC Assay for Phosphatidylserine Exposure [1]

-

Cell Preparation: Cells are treated with this compound, harvested, and washed.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

d) DNA Fragmentation Assay [1]

-

DNA Extraction: DNA is extracted from treated and untreated cells.

-

Electrophoresis: The extracted DNA is subjected to agarose gel electrophoresis.

-

Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

In Vitro Antiprotozoal and Antimycobacterial Assays

a) Resazurin-Based Assay for Trypanosoma brucei rhodesiense and Leishmania donovani [2][5][6]

-

Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with supplements). L. donovani axenic amastigotes are also cultured in a specific medium.

-

Assay Setup: The assay is performed in 96-well plates where parasites are exposed to a serial dilution of this compound.

-

Resazurin Addition: After a 72-hour incubation period, resazurin solution is added to each well.

-

Fluorescence Measurement: The plates are incubated for a further 2-4 hours, and fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The reduction of resazurin to the fluorescent resorufin by viable cells is indicative of metabolic activity.

-

IC50 Determination: The IC50 values are calculated from the dose-response curves.

b) Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis [7][8][9][10][11]

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9).

-

Drug Dilution: this compound is serially diluted in the 96-well plates.

-

Inoculation and Incubation: The bacterial suspension is added to the wells, and the plates are incubated at 37°C for 7 days.

-

Resazurin Addition and Incubation: Resazurin solution is added, and the plates are re-incubated for 24-48 hours.

-

Visual Assessment: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents this color change.

Signaling Pathways and Mechanisms of Action